3-(2-chlorobenzyl)pteridine-2,4(1H,3H)-dione
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Overview
Description
3-(2-chlorobenzyl)-2,4(1H,3H)-pteridinedione is a chemical compound that belongs to the class of pteridinediones This compound is characterized by the presence of a chlorobenzyl group attached to the pteridinedione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorobenzyl)-2,4(1H,3H)-pteridinedione typically involves the reaction of 2-chlorobenzyl chloride with pteridinedione under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-(2-chlorobenzyl)-2,4(1H,3H)-pteridinedione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorobenzyl)-2,4(1H,3H)-pteridinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pteridinedione derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-(2-chlorobenzyl)-2,4(1H,3H)-pteridinedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-bromobenzyl)-2,4(1H,3H)-pteridinedione
- 3-(2-fluorobenzyl)-2,4(1H,3H)-pteridinedione
- 3-(2-methylbenzyl)-2,4(1H,3H)-pteridinedione
Uniqueness
3-(2-chlorobenzyl)-2,4(1H,3H)-pteridinedione is unique due to the presence of the chlorobenzyl group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interactions with biological targets, making it distinct from similar compounds with different substituents.
Properties
Molecular Formula |
C13H9ClN4O2 |
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Molecular Weight |
288.69 g/mol |
IUPAC Name |
3-[(2-chlorophenyl)methyl]-1H-pteridine-2,4-dione |
InChI |
InChI=1S/C13H9ClN4O2/c14-9-4-2-1-3-8(9)7-18-12(19)10-11(17-13(18)20)16-6-5-15-10/h1-6H,7H2,(H,16,17,20) |
InChI Key |
GSCSZZHMSMMGGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=NC=CN=C3NC2=O)Cl |
Origin of Product |
United States |
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